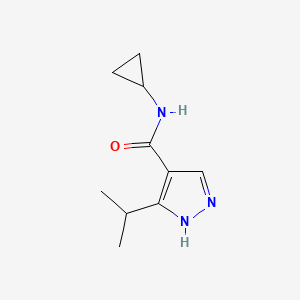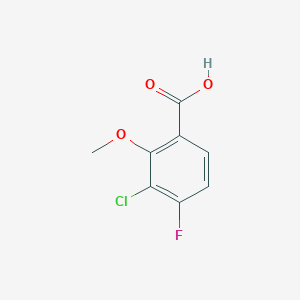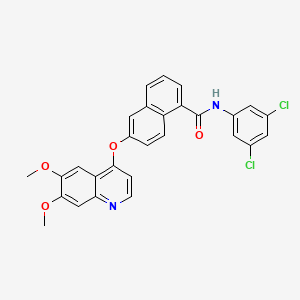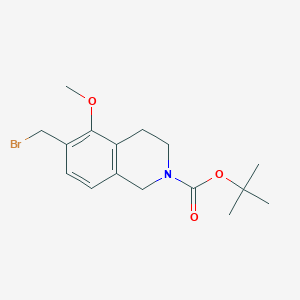
N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and a carboxamide group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into the binding pockets of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.
Cyclopropyl-containing pyrazoles: Compounds with cyclopropyl groups attached to the pyrazole ring, showing comparable chemical reactivity.
Isopropyl-substituted pyrazoles: Compounds with isopropyl groups on the pyrazole ring, having similar steric and electronic properties
Uniqueness: N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide is unique due to the combination of its cyclopropyl, isopropyl, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
N-cyclopropyl-5-propan-2-yl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-6(2)9-8(5-11-13-9)10(14)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
BCOMJHMSFJJGQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NN1)C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13894874.png)
![7-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13894882.png)

![ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B13894891.png)
![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)

![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)

![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)

![4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)

![5-[Methyl(propyl)amino]-2-nitrobenzonitrile](/img/structure/B13894941.png)

